molecular formula C13H12Cl2O3 B13465330 Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Cat. No.: B13465330
M. Wt: 287.13 g/mol
InChI Key: WLABULJMEKYNBK-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a cyclobutane ring substituted with a methyl ester group and a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 3,5-dichlorobenzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3,5-dichlorobenzoic acid and cyclobutane-1-carboxylic acid.

    Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclobutanol.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-bromobenzoyl)cyclobutane-1-carboxylate
  • Methyl 1-(3,5-difluorobenzoyl)cyclobutane-1-carboxylate
  • Methyl 1-(3,5-dimethylbenzoyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is unique due to the presence of two chlorine atoms on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H12Cl2O3/c1-18-12(17)13(3-2-4-13)11(16)8-5-9(14)7-10(15)6-8/h5-7H,2-4H2,1H3

InChI Key

WLABULJMEKYNBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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